3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide
Description
This compound is a synthetic hydrazide derivative featuring a carbazole core linked to a furan-2-yl ethylidene group via a hydrazide bridge. Its molecular formula is C22H22N4O, with a molecular weight of ~335.4 g/mol . The hydrazide linkage (-NH-N=C-) enables diverse chemical interactions, including hydrogen bonding and chelation, making it relevant in medicinal chemistry and materials science .
Properties
CAS No. |
612047-98-0 |
|---|---|
Molecular Formula |
C21H23N3O2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C21H23N3O2/c1-15(20-11-6-14-26-20)22-23-21(25)12-13-24-18-9-4-2-7-16(18)17-8-3-5-10-19(17)24/h2,4,6-7,9,11,14H,3,5,8,10,12-13H2,1H3,(H,23,25)/b22-15+ |
InChI Key |
HGPPYUYJRLLLIH-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=CO4 |
Canonical SMILES |
CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide is a complex organic compound that integrates a carbazole backbone with a furan-substituted ethylidene moiety, linked through a hydrazide functional group. This unique structure suggests significant potential for diverse biological activities, which have been the focus of various studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its CAS number is 612047-98-0. The structural complexity allows for various interactions with biological targets, which may lead to significant pharmacological effects.
Biological Activity Overview
Research indicates that compounds derived from carbazole and furan moieties exhibit a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Below are some key findings related to the biological activity of the compound:
Antimicrobial Activity
Several studies have demonstrated that similar carbazole derivatives possess notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds related to carbazole have shown effective inhibition against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Zones of inhibition have been reported in the range of 12.6–26.08 mm at concentrations as low as 50 µg/mL .
- Antifungal Activity : Similar derivatives have also displayed antifungal properties against pathogens like Candida albicans and Aspergillus niger, with inhibition zones ranging from 7.91 to 16.8 mm .
Anticancer Activity
The anticancer potential of carbazole derivatives has been extensively studied:
- Cell Line Studies : Compounds structurally related to 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide have shown antiproliferative effects against various cancer cell lines, including ovarian carcinoma (PA1) and prostate carcinoma (PC3 and DU145). The IC50 values for these compounds ranged from 8 to 20 µM .
Neuroprotective Effects
Research has indicated that certain carbazole derivatives exhibit neuroprotective properties:
- Mechanism of Action : Compounds with similar structures have been observed to protect neuronal cells from glutamate-induced injury, possibly through antioxidative mechanisms .
Case Studies and Research Findings
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
The mechanisms by which 3-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-N'-(1-(furan-2-yl)ethylidene)propanehydrazide exerts its biological effects may involve:
- Interaction with Enzymatic Targets : Similar compounds have been shown to inhibit specific enzymes linked to cancer proliferation.
- Reactive Oxygen Species (ROS) Modulation : The antioxidative properties of these compounds may contribute to their neuroprotective effects.
Comparison with Similar Compounds
Structural Modifications and Key Features
The compound’s uniqueness lies in its hybrid carbazole-furan-hydrazide architecture. Below is a comparative analysis with structurally related analogs:
Substituent Effects on Properties
- Electron-Donating Groups (e.g., methoxy, hydroxyl) : Improve solubility and bioavailability but may reduce metabolic stability .
- Electron-Withdrawing Groups (e.g., nitro) : Enhance electrophilic reactivity, favoring interactions with nucleophilic biological targets (e.g., DNA, enzymes) .
- Heterocyclic Variations (furan vs. indole) : Furan’s oxygen atom supports hydrogen bonding, while indole’s nitrogen enables enzyme inhibition via π-stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
